molecular formula C14H11F3N6O2S B11249776 2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11249776
M. Wt: 384.34 g/mol
InChI Key: JQOHNFAIDKKLCW-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These heterocyclic molecules combine two pharmaceutically active moieties: triazole and thiadiazine . Their unique structure allows for specific interactions with various target receptors, making them valuable in drug design and development .

Chemical Reactions Analysis

The compound undergoes various reactions, including oxidation , reduction , and substitution . Common reagents and conditions play crucial roles in these transformations. Major products formed from these reactions contribute to its diverse pharmacological activities .

Scientific Research Applications

    Anticancer: Investigated for its potential in cancer treatment.

    Antimicrobial: Shows promise against microbial infections.

    Analgesic and Anti-inflammatory: May alleviate pain and inflammation.

    Antioxidant: Protects against oxidative stress.

    Antiviral: Targets viral infections.

    Enzyme Inhibitors: Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.

    Antitubercular Agents: Explored for tuberculosis treatment.

Mechanism of Action

The compound’s effects involve specific molecular targets and pathways. Further research is needed to elucidate its precise mechanisms.

Properties

Molecular Formula

C14H11F3N6O2S

Molecular Weight

384.34 g/mol

IUPAC Name

2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H11F3N6O2S/c1-7-11(25)19-12-20-21-13(23(12)22-7)26-6-10(24)18-9-4-2-8(3-5-9)14(15,16)17/h2-5H,6H2,1H3,(H,18,24)(H,19,20,25)

InChI Key

JQOHNFAIDKKLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O

Origin of Product

United States

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